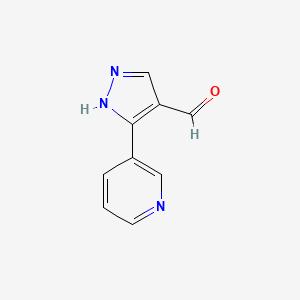

3-Pyridin-3-yl-1H-pyrazole-4-carbaldehyde

Description

3-Pyridin-3-yl-1H-pyrazole-4-carbaldehyde is a heterocyclic compound featuring a pyrazole core substituted with a pyridine ring at the 3-position and a formyl (-CHO) group at the 4-position. This compound is of interest in medicinal chemistry due to the pharmacological relevance of pyrazole derivatives, which exhibit antimicrobial, anti-inflammatory, and antitumor activities .

Propriétés

IUPAC Name |

5-pyridin-3-yl-1H-pyrazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O/c13-6-8-5-11-12-9(8)7-2-1-3-10-4-7/h1-6H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNHOXIYCATUVLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=C(C=NN2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridin-3-yl-1H-pyrazole-4-carbaldehyde typically involves the reaction of pyridine-3-carboxaldehyde with hydrazine derivatives under specific conditions . One common method involves heating the reactants with a Vilsmeier-Haack complex at 70°C to form the desired pyrazole-4-carbaldehyde . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .

Analyse Des Réactions Chimiques

Types of Reactions

3-Pyridin-3-yl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium dichromate (K2Cr2O7) to form corresponding oxides.

Common Reagents and Conditions

Oxidation: Potassium dichromate (K2Cr2O7) in acidic conditions.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Various nucleophiles and electrophiles under controlled conditions.

Major Products Formed

Oxidation: Formation of pyrazole-4-carboxylic acid derivatives.

Reduction: Formation of pyrazole-4-carbinol derivatives.

Substitution: Formation of various substituted pyrazole derivatives.

Applications De Recherche Scientifique

Synthesis and Structural Characteristics

The synthesis of 3-Pyridin-3-yl-1H-pyrazole-4-carbaldehyde typically involves the reaction of pyridine derivatives with pyrazole precursors through various methods, including Vilsmeier-Haack reactions. The compound's structure features a pyrazole ring substituted with a pyridine moiety and an aldehyde functional group, which enhances its reactivity and potential for further derivatization.

Antimicrobial Properties

Recent studies have demonstrated that this compound exhibits notable antimicrobial activity. For instance, derivatives of this compound have shown effectiveness against various bacterial strains, with minimum inhibitory concentrations (MICs) ranging from 0.12 to 62.5 µg/mL. These findings suggest that compounds based on this scaffold could serve as potential candidates for the development of new antimicrobial agents .

Antiproliferative Effects

The antiproliferative activity of this compound has also been investigated, particularly against cancer cell lines. In vitro studies have reported IC50 values indicating significant cytotoxic effects against Hep G2 (hepatocellular carcinoma) and MCF7 (breast adenocarcinoma) cells. For example, certain derivatives exhibited IC50 values as low as 0.0001 µM, demonstrating superior potency compared to standard anticancer drugs like doxorubicin .

Case Study 1: Antimicrobial Activity

In a study evaluating the antimicrobial effects of various pyrazole derivatives, compounds based on this compound were tested against Fusarium oxysporum. One derivative showed an MIC comparable to that of the standard drug Amphotericin B, highlighting its potential as an effective antifungal agent .

| Compound | MIC (µg/mL) | Comparison Drug | MIC (µg/mL) |

|---|---|---|---|

| 3-Pyridin-3-yl derivative | 0.98 | Amphotericin B | 0.03 |

Case Study 2: Antiproliferative Activity

In another investigation focused on cancer treatment, a series of pyrazole derivatives were synthesized and tested for their antiproliferative effects. One derivative of this compound demonstrated an IC50 value significantly lower than doxorubicin, indicating its potential as a novel anticancer agent.

| Compound | Cell Line | IC50 (µM) | Standard Drug | IC50 (µM) |

|---|---|---|---|---|

| Derivative A | Hep G2 | 0.0158 | Doxorubicin | 0.008 |

| Derivative B | MCF7 | 0.0001 | Doxorubicin | 0.099 |

Agricultural Applications

Beyond medicinal uses, compounds like this compound have been explored for their potential in agrochemicals. They can act as insecticides or fungicides due to their ability to interfere with biological processes in pests and pathogens, thereby offering a dual advantage in crop protection strategies .

Mécanisme D'action

The mechanism of action of 3-Pyridin-3-yl-1H-pyrazole-4-carbaldehyde involves its ability to interact with various molecular targets and pathways. The compound’s pyrazole ring can participate in hydrogen bonding and other intermolecular interactions, influencing its biological activity . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to its observed effects in biological systems .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent-Dependent Reactivity and Bioactivity

The following table summarizes key structural and functional differences between 3-Pyridin-3-yl-1H-pyrazole-4-carbaldehyde and analogous pyrazole-4-carbaldehyde derivatives:

Key Observations:

- Electronic Effects : Pyridine substituents (3- or 4-position) impart distinct electronic profiles. The pyridin-3-yl group in the target compound allows for stronger hydrogen-bonding interactions compared to pyridin-4-yl, which may influence binding to biological targets .

- Reactivity : The aldehyde group in all derivatives serves as a reactive handle. Chlorine substituents (e.g., in 5-chloro derivatives) increase electrophilicity, enabling reactions with nucleophiles like sodium azide .

- Biological Activity : Propargyloxy and pyridinyl substituents correlate with antimicrobial activity, though specific data for the target compound require further validation .

Activité Biologique

3-Pyridin-3-yl-1H-pyrazole-4-carbaldehyde is a heterocyclic compound characterized by its unique structure, which includes a pyrazole ring and a pyridine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.

- Molecular Formula : C₉H₇N₃O

- Molecular Weight : 173.17 g/mol

- CAS Number : 36640-50-3

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. The pyrazole ring can participate in hydrogen bonding and other intermolecular interactions, influencing its pharmacological effects. The compound may modulate enzyme activity or receptor interactions, thereby affecting various biological pathways .

Antimicrobial Activity

Research has indicated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that this compound and its derivatives can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .

Anti-inflammatory Activity

Several studies have highlighted the anti-inflammatory properties of this compound. It has been reported that derivatives demonstrate the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In vivo studies using carrageenan-induced edema models have shown promising results, indicating that these compounds may serve as effective anti-inflammatory agents .

Antitumor Activity

The antitumor potential of this compound has also been explored. Certain derivatives have been found to exhibit cytotoxic effects against various cancer cell lines, suggesting their role in cancer therapy. The mechanism often involves the induction of apoptosis in tumor cells .

Other Biological Activities

In addition to the aforementioned activities, this compound has shown promise in other areas:

- Antitubercular Activity : Some studies suggest it may inhibit Mycobacterium tuberculosis growth.

- Antiviral Activity : Research indicates potential efficacy against certain viral infections.

Summary of Biological Activities

Case Study 1: Anti-inflammatory Properties

A study conducted on the anti-inflammatory effects of pyrazole derivatives demonstrated that this compound significantly reduced edema in a rat model when compared to standard anti-inflammatory drugs like ibuprofen. The compound showed a reduction in both TNF-α and IL-6 levels by approximately 70%, indicating its potent anti-inflammatory action .

Case Study 2: Antimicrobial Efficacy

In a comparative study evaluating the antimicrobial activity of various pyrazole compounds, this compound exhibited substantial inhibitory effects against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of traditional antibiotics .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-Pyridin-3-yl-1H-pyrazole-4-carbaldehyde, and how are intermediates characterized?

- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, 1-aryl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde intermediates react with phenol derivatives under basic conditions (e.g., K₂CO₃) to introduce aryloxy groups . Structural characterization typically employs nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS) to confirm purity and regioselectivity .

- Key Considerations : Monitor reaction progress via thin-layer chromatography (TLC) and optimize solvent systems (e.g., DMF or ethanol) for yield improvement.

Q. How is the crystal structure of this compound derivatives determined?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is used for precise structural elucidation. For example, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde was crystallized in a monoclinic system, with bond lengths and angles validated against density functional theory (DFT) calculations .

- Key Considerations : Ensure slow evaporation of solvents (e.g., chloroform/methanol mixtures) to obtain high-quality crystals.

Advanced Research Questions

Q. What catalytic strategies enhance the synthesis of pyrazolo[4,3-c]pyridines from this compound?

- Methodology : Microwave-assisted reactions with PdCl₂(PPh₃)₂ catalysts in DMF efficiently promote cyclization. For instance, coupling with phenylacetylene derivatives under microwave irradiation (100–120°C, 30–60 min) yields fused heterocycles like 1-methyl-6-phenyl-3-(2-pyridyl)-1H-pyrazolo[4,3-c]pyridine .

- Key Considerations : Optimize catalyst loading (5–10 mol%) and reaction time to minimize side products. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) is critical .

Q. How do structural modifications of this compound influence biological activity?

- Methodology : Introduce substituents (e.g., trifluoromethyl, nitro, or aryloxy groups) at the pyrazole or pyridine rings to modulate bioactivity. For example, 3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehydes exhibit antioxidant properties, assessed via DPPH radical scavenging assays .

- Key Considerations : Use structure-activity relationship (SAR) studies to correlate electronic effects (e.g., Hammett constants) with activity trends.

Q. What analytical techniques resolve contradictions in reported spectral data for pyrazole-carbaldehyde derivatives?

- Methodology : Cross-validate NMR and MS data with computational tools (e.g., Gaussian for NMR chemical shift prediction) to address discrepancies. For example, conflicting ¹³C NMR signals for aldehyde carbons (~190 ppm) can arise from solvent polarity differences .

- Key Considerations : Standardize solvent systems (e.g., CDCl₃ vs. DMSO-d₆) and temperature during spectral acquisition.

Q. How are pyrazole-carbaldehydes utilized in synthesizing protein kinase inhibitors?

- Methodology : React this compound with amines or hydrazines to form Schiff base intermediates, which are further functionalized. For instance, 5-chloro-1-(phenylmethyl)-3-(2-pyridyl)-1H-pyrazole-4-carbaldehyde (4b) serves as a precursor for kinase inhibitors targeting ATP-binding pockets .

- Key Considerations : Screen for inhibitory activity using enzymatic assays (e.g., kinase-Glo luminescence) and validate via molecular docking studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.